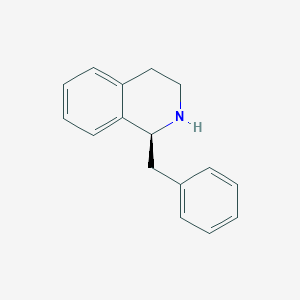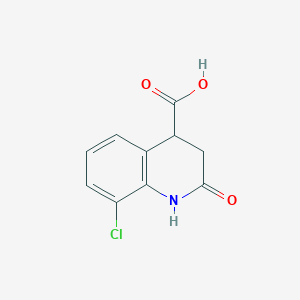
8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and chlorination steps . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 8-chloro-2-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 8-Chloro-2-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The exact mechanism of action of 8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
- 4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
- 6-Chloro-4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
- 1,2,3,4-Tetrahydroisoquinoline derivatives
Comparison: 8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the presence of the chlorine atom at the 8-position, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Propiedades
Fórmula molecular |
C10H8ClNO3 |
|---|---|
Peso molecular |
225.63 g/mol |
Nombre IUPAC |
8-chloro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H8ClNO3/c11-7-3-1-2-5-6(10(14)15)4-8(13)12-9(5)7/h1-3,6H,4H2,(H,12,13)(H,14,15) |
Clave InChI |
GSVDPRLLOLXQCV-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(C(=CC=C2)Cl)NC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


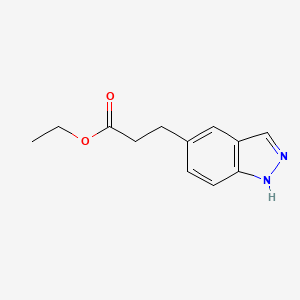
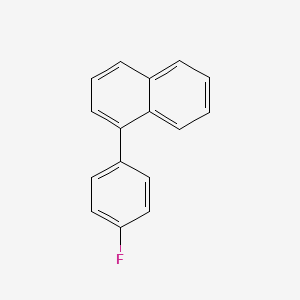
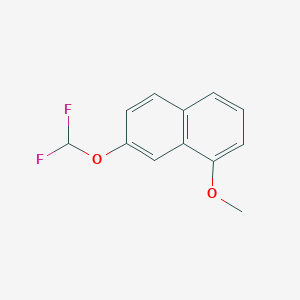
![6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11883183.png)

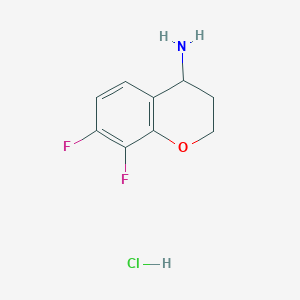


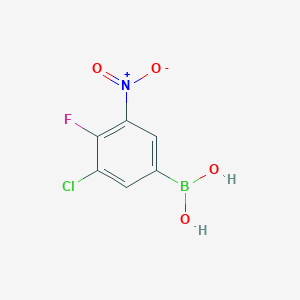


![[1-(CyclohexYl-Methyl)-1,4-Diazepan-6-Yl]Methanol](/img/structure/B11883218.png)
